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Compound of Interest

Compound Name: Lotrafiban Hydrochloride

Cat. No.: B1675246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

synthesis, and biological activity of Lotrafiban Hydrochloride. The information is curated for

professionals in the fields of pharmaceutical research and drug development.

Chemical Structure
Lotrafiban Hydrochloride is the monohydrochloride salt of Lotrafiban. Lotrafiban, also known

as SB-214857, is a potent, orally active, non-peptide antagonist of the platelet glycoprotein

IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Its chemical structure is characterized by a 1,4-

benzodiazepine-2-acetic acid core.

The International Union of Pure and Applied Chemistry (IUPAC) name for Lotrafiban
Hydrochloride is (2S)-7-([4,4'-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-

1,4-benzodiazepine-2-acetic acid monohydrochloride.

Key Structural Features:

1,4-Benzodiazepine Core: A seven-membered heterocyclic ring fused to a benzene ring,

which serves as the central scaffold of the molecule.

Acetic Acid Moiety: A carboxymethyl group at the 2-position of the benzodiazepine ring,

which is crucial for its biological activity.
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(S)-Stereochemistry: The stereocenter at the 2-position of the benzodiazepine ring is in the

(S)-configuration, which is the active enantiomer.

4,4'-Bipiperidine Group: Attached to the 7-position of the benzodiazepine ring via a carbonyl

linker, this group contributes to the molecule's binding affinity and pharmacokinetic

properties.

Identifier Value

Chemical Formula C23H33ClN4O4

Molecular Weight 464.99 g/mol

CAS Number 179599-82-7

Synonyms SB-214857-A, Lotrafiban HCl

Synthesis of Lotrafiban Hydrochloride
The synthesis of Lotrafiban Hydrochloride is a multi-step process that involves the

construction of the chiral 1,4-benzodiazepine core followed by the introduction of the 4,4'-

bipiperidine side chain. A manufacturing route has been developed that proceeds through a key

racemic intermediate, which is then resolved to yield the desired (S)-enantiomer.

Synthesis Workflow
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Synthesis of Racemic Intermediate

Enantiomeric Resolution and Side-Chain Coupling

Final Steps

2-Nitrobenzyl alcohol

Seven chemical
transformations

One-pot procedure

(2RS)-2,3,4,5-Tetrahydro-4-methyl-3-oxo-
1H-1,4-benzodiazepine-2-acetic acid methyl ester

Lipase-catalyzed
resolution

(2S)-2,3,4,5-Tetrahydro-4-methyl-3-oxo-
1H-1,4-benzodiazepine-2-acetic acid

Iodination

(2S)-7-Iodo-4-methyl-3-oxo-
1H-1,4-benzodiazepine-2-acetic acid

Palladium-catalyzed
aminocarbonylation

(2S)-7-[[4-(4-Pyridinyl)-1-piperidinyl]carbonyl]-
2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-

benzodiazepine-2-acetic acid

with 4,4'-pyridylpiperidine

Hydrogenation

Lotrafiban (zwitterion)

Hydrochloride Salt
Formation

Lotrafiban Hydrochloride
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Caption: Synthetic pathway for Lotrafiban Hydrochloride.
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Experimental Protocols
Step 1: Synthesis of the Racemic Intermediate

The synthesis commences with 2-nitrobenzyl alcohol, which undergoes a seven-step, one-pot

procedure to yield the key racemic intermediate, (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-

1,4-benzodiazepine-2-acetic acid methyl ester. This efficient process avoids the isolation of

intermediates, making it suitable for large-scale production.

Step 2: Enzymatic Resolution

The racemic methyl ester is subjected to a lipase-catalyzed resolution. This enzymatic

hydrolysis selectively converts the (S)-ester to the corresponding carboxylic acid, (2S)-2,3,4,5-

tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid, leaving the (R)-ester largely

unreacted. The unreacted (R)-enantiomer can be recovered and racemized for recycling.

Step 3: Iodination

The resulting (S)-carboxylic acid is then iodinated at the 7-position of the benzodiazepine ring

to produce (2S)-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid.

Step 4: Palladium-Catalyzed Aminocarbonylation

The iodo intermediate undergoes a palladium-catalyzed aminocarbonylation reaction with 4,4'-

pyridylpiperidine. This step introduces the bipiperidine side chain, yielding (2S)-7-[[4-(4-

pyridinyl)-1-piperidinyl]carbonyl]-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-

acetic acid.

Step 5: Hydrogenation

The pyridine ring of the bipiperidine moiety is then reduced via hydrogenation over a palladium

on charcoal catalyst. This reaction affords the zwitterionic form of Lotrafiban.

Step 6: Hydrochloride Salt Formation

Finally, treatment of the zwitterionic Lotrafiban with hydrochloric acid yields the stable and

water-soluble Lotrafiban Hydrochloride salt.
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Quantitative Data
Physicochemical Properties

Property Value

Molecular Formula C23H33ClN4O4

Molecular Weight 464.99 g/mol

Exact Mass 464.219033 Da

Appearance White solid

Solubility Soluble in DMSO

Biological Activity
Lotrafiban is a potent inhibitor of platelet aggregation. Its inhibitory effect is dose-dependent.

Dose (twice daily)
Median Peak Inhibition of ADP-induced
Platelet Aggregation

5 mg Similar to placebo

20 mg Not specified

50 mg Not specified

100 mg Nearly 100%

Data from a dose-finding study in patients with coronary or cerebral atherosclerotic disease.[3]

Clinical Trial Data (BRAVO Trial)
A large-scale clinical trial (BRAVO) evaluated the efficacy and safety of Lotrafiban in patients

with coronary and cerebrovascular disease.
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Outcome Placebo Lotrafiban
Hazard Ratio
(95% CI)

p-value

All-cause

Mortality
2.3% 3.0% 1.33 (1.03 - 1.72) 0.026

Primary

Endpoint*
17.5% 16.4% 0.94 (0.85 - 1.03) 0.19

Serious Bleeding 2.8% 8.0% - <0.001

*Primary endpoint: composite of all-cause mortality, myocardial infarction, stroke, recurrent

ischemia requiring hospitalization, and urgent revascularization.[4]

Mechanism of Action and Signaling Pathway
Lotrafiban acts as a competitive antagonist of the GPIIb/IIIa receptor on the surface of

platelets. The GPIIb/IIIa receptor is a key mediator of platelet aggregation. In its activated state,

it binds to fibrinogen, leading to the formation of platelet plugs.

Lotrafiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen,

which is the recognition site for the GPIIb/IIIa receptor.[1] By binding to the receptor, Lotrafiban

competitively inhibits the binding of fibrinogen, thereby preventing platelet aggregation and

thrombus formation.

Signaling Pathway Diagram
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Platelet Aggregation Cascade Inhibition by Lotrafiban
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Caption: Mechanism of action of Lotrafiban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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